REACTION_CXSMILES
|
[Li]CCCC.[C:6]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:7].Br[CH2:22][CH2:23][CH2:24][Cl:25].[NH4+].[Cl-]>O.C1COCC1>[Cl:25][CH2:24][CH2:23][CH2:22][C:8]1([C:6]#[N:7])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
210.5 g
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1780 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
890 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
890 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 0.5-1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture in R1 to −40° C.˜−60° C
|
Type
|
CUSTOM
|
Details
|
at −40° C.˜−60° C
|
Type
|
STIRRING
|
Details
|
Stir the mixture in R1 for 1˜2 hour
|
Type
|
CUSTOM
|
Details
|
at −40˜−60° C
|
Type
|
STIRRING
|
Details
|
Stir the mixture in R1 for 3 hours at −40˜−60° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then slowly warm the mixture to 20˜25° C.
|
Type
|
STIRRING
|
Details
|
stir for 13˜16 hours
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 0˜5° C
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture to total weight 1000˜1100 g below 40° C.
|
Type
|
ADDITION
|
Details
|
then add 380 g of MTBE
|
Type
|
STIRRING
|
Details
|
Stir the mixture at 10˜20° C. for 20-40 minutes
|
Duration
|
30 (± 10) min
|
Type
|
WAIT
|
Details
|
to stand for 30˜60 mins
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous layer
|
Type
|
WASH
|
Details
|
wash the organic layer with 2×500 g of H2O
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture to 300 g total weight below 50° C
|
Type
|
ADDITION
|
Details
|
Add 136 g of n-heptane
|
Type
|
CONCENTRATION
|
Details
|
then concentrate the mixture to 300 g total weight below 50° C
|
Type
|
ADDITION
|
Details
|
add drop-wise 340 g of n-heptane
|
Type
|
STIRRING
|
Details
|
Stir the mixture in for 5˜10 hours
|
Type
|
FILTRATION
|
Details
|
filter the suspension
|
Type
|
WASH
|
Details
|
Rinse the flask with 68.0 g of n-heptane
|
Type
|
WASH
|
Details
|
wash the cake
|
Reaction Time |
0.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: PERCENTYIELD | 75.4% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |